![molecular formula C8H11F3N2O B2700613 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene CAS No. 2091398-00-2](/img/structure/B2700613.png)

3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

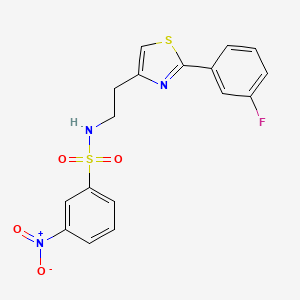

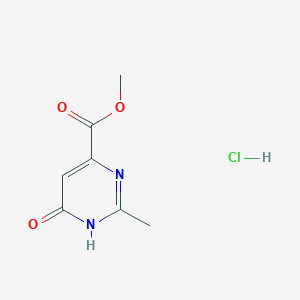

“3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene” is an organic compound with a molecular weight of 208.18 . It is a derivative of trifluoromethylalkenes .

Synthesis Analysis

The synthesis of this compound involves the defluorinative annulation of trifluoromethylalkenes . This reaction distinguishes the different nucleophilic sites of pyrazolones and features mild conditions, a broad substrate scope, and gram-scalability .Molecular Structure Analysis

The molecular structure of this compound includes a chain of ten carbon atoms with one double bond, making it an alkene . The position and geometry of the double bond can lead to many isomers .Chemical Reactions Analysis

The compound undergoes a chemo- and regioselective defluorinative [3 + 3] annulation with pyrazolones . This reaction gives rise to various useful 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles in high yields .Physical And Chemical Properties Analysis

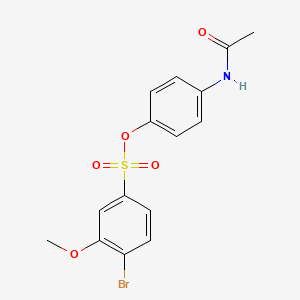

The trifluoromethyl group in the compound plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The strength of H-bonding is determined by the group to which it is appended .Scientific Research Applications

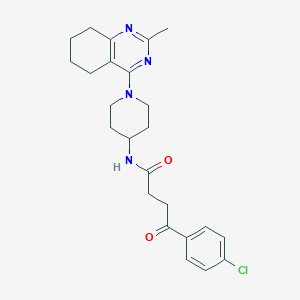

- Researchers have discovered that 3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene exhibits potent insecticidal properties. Specifically, compound 3w has demonstrated up to 100% insecticidal activity against Plutella xylostella , a destructive pest worldwide . This finding could have significant implications for pest control and agriculture.

- The compound is involved in a fascinating chemo- and regioselective defluorinative [3 + 3] annulation process. When combined with pyrazolones, it yields various useful 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles in high yields. Notably, this reaction distinguishes different nucleophilic sites of pyrazolones, features mild conditions, and has a broad substrate scope. Gram-scale synthesis is also achievable .

- The trifluoromethyl group plays a crucial role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have highlighted the significance of this functional group . While not directly related to our compound, this context underscores the broader importance of trifluoromethylated compounds.

- Researchers have explored the unique properties of CF2H groups, which combine lipophilicity and hydrogen bonding. Although not specific to our compound, understanding the intermolecular interactions involving fluorinated groups contributes to the broader field of fluorine chemistry .

Insecticidal Activity

Chemo- and Regioselective Annulation

Radical Trifluoromethylation

Hydrodefluorination

Future Directions

properties

IUPAC Name |

3-(trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3N2O/c9-8(10,11)6-5-7(14-13-6)1-3-12-4-2-7/h12H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVRBMZCEZOFSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CC(=NO2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-methylbenzyl)sulfonyl]-1H-indole](/img/structure/B2700530.png)

![5-((3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2700534.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2700538.png)

![1-Methyl-3-(1-(prop-2-yn-1-yl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2700546.png)

![2-(4,4-Dioxido-4-thia-5-azaspiro[2.5]octan-5-yl)acetic acid](/img/structure/B2700547.png)

![1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2700552.png)